Product packaging for N-Methylhex-5-en-1-amine(Cat. No.:CAS No. 55863-02-0)

N-Methylhex-5-en-1-amine

Cat. No.: B123507
CAS No.: 55863-02-0
M. Wt: 113.2 g/mol
InChI Key: KKIMETYRXLWWSD-UHFFFAOYSA-N
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Description

Significance of Unsaturated Amines in Contemporary Organic Chemistry

Unsaturated amines are a class of organic compounds that possess both an amine and a carbon-carbon double or triple bond. Their importance in modern organic chemistry is substantial, stemming from their versatility as synthetic intermediates and their presence in numerous biologically active molecules. eopcw.com

These compounds serve as crucial building blocks for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and natural products. cardiff.ac.ukpitt.edu The dual reactivity of the amine and the unsaturated bond allows for a variety of transformations, including cyclization reactions like hydroamination, which can form pyrrolidines and piperidines. cardiff.ac.ukcardiff.ac.uk The amine group can act as a nucleophile or a base, while the alkene can undergo addition reactions, oxidations, and metathesis. fiveable.mewikipedia.org

Furthermore, the interaction between the two functional groups can be exploited to control reactivity and selectivity in complex syntheses. The ability to form α,β-unsaturated imines from reactions with unsaturated aldehydes and ketones further expands their synthetic utility, creating precursors for a host of nitrogen-bearing molecules. researchgate.net The development of new catalytic systems, including those based on rare-earth metals and other transition metals, continues to broaden the scope of reactions involving unsaturated amines, making them indispensable tools for chemists. researchgate.net

Research Landscape and Foundational Importance of N-Methylhex-5-en-1-amine

This compound, with its characteristic structure of a secondary amine and a terminal double bond, serves as a model substrate in various chemical investigations, particularly in the study of cyclization reactions. Its foundational importance lies in its ability to undergo intramolecular reactions to form nitrogen-containing heterocyclic compounds.

One of the most significant areas of research involving this compound is intramolecular hydroamination. This type of reaction involves the addition of the N-H bond of the amine across the C=C double bond within the same molecule. cardiff.ac.uk Such cyclizations are of great interest because they provide a direct route to valuable heterocyclic structures like substituted piperidines. cardiff.ac.ukcardiff.ac.uk Research has explored the use of various catalysts, including Brønsted acids and metal complexes, to facilitate this transformation. cardiff.ac.uknih.gov For instance, acid-catalyzed hydroamination can proceed through a mechanism involving the formation of a carbenium ion, leading to the formation of a new carbon-nitrogen bond and a cyclic product. cardiff.ac.uk

The compound's structure is well-defined, with key physical and chemical properties cataloged in chemical databases. These properties are essential for its use and characterization in research settings.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC7H15N chemsrc.comnih.govscbt.com
Molecular Weight113.20 g/mol chemsrc.comnih.govscbt.com
CAS Number55863-02-0 chemsrc.comnih.govscbt.com
Boiling Point146.5 ± 19.0 °C at 760 mmHg chemsrc.com
Density0.8 ± 0.1 g/cm³ chemsrc.com
Flash Point36.0 ± 13.6 °C chemsrc.com

The synthesis of this compound can be achieved through established chemical pathways. One common method involves the nucleophilic substitution of a haloalkene, such as 1-bromo-5-hexene, with methylamine. chemsrc.com Another route is the reduction of a corresponding nitrile or amide. For example, the related compound 5-methylhex-4-en-1-amine (B12979695) is synthesized by the reduction of 5-methyl-4-hexene nitrile using a reducing agent like lithium aluminium hydride. cardiff.ac.ukbeilstein-journals.org

The reactivity of this compound makes it a useful starting material for creating more complex molecular architectures. Its participation in radical cyclizations has also been an area of study. These reactions, which can be initiated by various reagents, offer alternative pathways to form cyclic products and demonstrate the compound's versatility in different mechanistic domains. acs.org

Table 2: Computed Spectroscopic and Descriptor Data
Data TypeValueSource
SMILESCNCCCCC=C nih.gov
InChIInChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3 nih.govsigmaaldrich.com
Topological Polar Surface Area (TPSA)12.03 Ų chemscene.com
LogP1.56 - 1.6 nih.govchemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B123507 N-Methylhex-5-en-1-amine CAS No. 55863-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylhex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-4-5-6-7-8-2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIMETYRXLWWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591138
Record name N-Methylhex-5-en-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30591138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55863-02-0
Record name N-Methylhex-5-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLHEX-5-EN-1-AMINE
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Synthetic Methodologies for N Methylhex 5 En 1 Amine and Its Derivatives

Established Synthetic Routes and Their Evolution

Traditional methods for amine synthesis have been adapted and refined over time to produce specific targets like N-Methylhex-5-en-1-amine. These routes often involve multi-step processes starting from readily available precursors.

The reduction of nitriles is a fundamental method for the preparation of primary amines rsc.org. For the synthesis of this compound, a suitable precursor would be hept-6-enenitrile. The synthesis involves two main steps:

Hydrogenation of the Nitrile: The nitrile group of hept-6-enenitrile is reduced to a primary amino group (hex-5-en-1-amine). This transformation is typically carried out using catalytic hydrogenation. A variety of catalysts can be employed, such as Raney nickel or rhodium complexes like Rh-Me-DuPHOS, under a hydrogen atmosphere researchgate.net. Care must be taken to select conditions that selectively reduce the nitrile without affecting the carbon-carbon double bond.

N-Methylation: The resulting primary amine, hex-5-en-1-amine, is then methylated to yield the final product. This can be achieved through various N-alkylation techniques, such as the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.

The evolution of this method has focused on developing more selective catalysts that can achieve high yields and enantioselectivity, particularly in the synthesis of chiral amines researchgate.net.

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming amines from carbonyl compounds wikipedia.orgorganic-chemistry.org. This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine.

To synthesize this compound, a suitable carbonyl precursor is 6-hepten-2-one chemspider.comnih.gov. The process is as follows:

Imine Formation: 6-hepten-2-one reacts with methylamine under weakly acidic conditions to form an intermediate N-methylimine.

Reduction: A reducing agent present in the reaction mixture reduces the imine to the secondary amine, this compound.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) wikipedia.org. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed organic-chemistry.orgresearchgate.net. The choice of reducing agent is critical to avoid the reduction of the starting ketone. Modern variations focus on developing milder, more selective, and environmentally friendly catalysts, including those based on cobalt and iridium organic-chemistry.orgmdpi.comorganic-chemistry.org.

Table 1: Reductive Amination for this compound Synthesis

PrecursorReagentReducing AgentProduct
6-Hepten-2-oneMethylamineSodium triacetoxyborohydrideThis compound

The reaction of an alkyl halide with an amine is a direct route to N-alkylated amines. The synthesis of this compound has been specifically reported using this method, starting from 6-bromo-1-hexene guidechem.com.

The process involves the nucleophilic substitution of the bromine atom by methylamine:

A solution of methylamine is reacted with 6-bromo-1-hexene. To favor the formation of the secondary amine and minimize over-alkylation to the tertiary amine, a molar excess of methylamine is used guidechem.com.

The reaction mixture is heated to facilitate the substitution. A typical temperature range is 40-50°C for 2-3 hours guidechem.com.

After the reaction, the excess methylamine is recovered, and the product is isolated by distillation guidechem.com.

While direct, a significant drawback of this method is the potential for polyalkylation, where the product secondary amine can react further with the alkyl halide chemistrysteps.com. Using a large excess of the starting amine helps to mitigate this issue.

Table 2: Synthesis of this compound via Ammonolysis

Halide PrecursorAmineReaction ConditionsProductReported By
6-Bromo-1-hexeneMethylamine (excess)40-50°C, 2-3 hoursThis compoundCN201810051217.3 guidechem.com

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation issues seen in direct ammonolysis chemistrysteps.comwikipedia.orgmasterorganicchemistry.com. The method uses potassium phthalimide as an ammonia surrogate wikipedia.org.

For the synthesis of this compound, this would be a two-stage process:

Formation of the Primary Amine:

Potassium phthalimide is N-alkylated with 6-bromo-1-hexene in an Sₙ2 reaction to form N-(hex-5-en-1-yl)phthalimide chemistrysteps.com.

The primary amine, hex-5-en-1-amine, is then liberated from the phthalimide intermediate. This is commonly achieved by hydrazinolysis (the Ing–Manske procedure) using hydrazine (N₂H₄), which results in the formation of the desired amine and a phthalhydrazide precipitate wikipedia.orgmasterorganicchemistry.com. Acidic hydrolysis is an alternative but often requires harsher conditions libretexts.org.

N-Methylation: The resulting hex-5-en-1-amine would then undergo a separate methylation step, as described in section 2.1.1, to yield this compound.

The direct conversion of alcohols to amines is an atom-economical and environmentally attractive synthetic route. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, all catalyzed by a single transition metal complex.

For the synthesis of this compound, the precursor would be 5-hexen-1-ol guidechem.com. The reaction would proceed as follows:

Oxidation: A catalyst, often based on ruthenium or iridium, oxidizes 5-hexen-1-ol to the intermediate hex-5-enal.

Condensation: The aldehyde condenses with methylamine to form the corresponding imine.

Reduction: The catalyst, which had stored the hydrogen from the initial oxidation step, then reduces the imine to the final product, this compound, and is regenerated.

This method avoids the need to pre-form a halide or carbonyl compound, reducing waste. Research has demonstrated the feasibility of direct amination of various alcohols with ammonia and amines using catalysts like Ru/Al₂O₃ researchgate.net or palladium compounds on cerium oxide google.com.

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry seeks to overcome the limitations of classical methods, such as poor selectivity and the use of stoichiometric reagents. For secondary amines like this compound, new strategies are being developed.

One promising approach is the use of N-aminopyridinium salts as ammonia surrogates for the synthesis of secondary amines nih.govchemrxiv.org. This method allows for a self-limiting alkylation that avoids the common problem of overalkylation. The process involves:

Formation of an N-aryl-N-aminopyridinium salt.

Deprotonation to form a highly nucleophilic pyridinium ylide.

Facile substitution with an alkyl halide (like 6-bromo-1-hexene). The resulting pyridinium salt is much less nucleophilic, which prevents a second alkylation chemrxiv.org.

In situ reductive cleavage of the N-N bond to release the secondary amine.

This strategy provides a novel disconnection for constructing complex secondary amines and overcomes classical challenges in selective amine synthesis nih.gov. Other advanced methods include the development of novel catalytic systems, such as copper-catalyzed visible-light-mediated N-alkylation, which can operate under very mild conditions rsc.orgorganic-chemistry.org. These emerging methodologies offer new avenues for the efficient and selective synthesis of this compound and its derivatives.

Multicomponent Reaction Contributions to this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. While the direct synthesis of this compound via a single MCR is not prominently documented, MCRs can be instrumental in the synthesis of its more complex derivatives.

For instance, the inherent nucleophilicity of the secondary amine in this compound makes it a suitable component in imine-based MCRs such as the Mannich or Ugi reactions. In a hypothetical Mannich-type reaction, this compound could react with an aldehyde (e.g., formaldehyde) and a compound containing an acidic proton (e.g., a ketone) to yield a β-amino carbonyl compound, thereby introducing complexity in a single step.

The Ugi four-component reaction (Ugi-4CR) represents another powerful tool. This compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate α-acylamino carboxamide derivatives. The resulting products would incorporate the hexenyl moiety and offer significant potential for further chemical modification.

The following table illustrates a hypothetical Ugi-4CR for the derivatization of this compound:

Component 1 (Amine)Component 2 (Aldehyde)Component 3 (Isocyanide)Component 4 (Carboxylic Acid)Hypothetical Product
This compoundBenzaldehydetert-Butyl isocyanideAcetic acid2-(acetylamino)-N-(tert-butyl)-N-(hex-5-en-1-yl)-2-phenylacetamide

While direct MCR syntheses of the parent amine are not standard, their application in the derivatization of this compound provides a rapid and efficient means to generate a library of structurally diverse compounds for various applications.

Continuous Flow Chemistry for Scalable Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for the safe, scalable, and efficient synthesis of chemical compounds. The synthesis of this compound can be envisioned through a multi-step continuous flow process, offering advantages over traditional batch synthesis, particularly in terms of reaction control and safety.

A plausible continuous flow synthesis could commence with the mono-N-methylation of a protected 5-hexen-1-amine. For instance, a primary amine can be reacted with a suitable methylating agent in a heated flow reactor. The use of packed-bed reactors containing a supported catalyst can facilitate this transformation. Subsequently, the protecting group can be removed in a second flow module, potentially using a solid-supported reagent to simplify purification.

Alternatively, a reductive amination approach in a continuous flow system could be employed. 5-Hexenal, which can be generated in-situ from the oxidation of 5-hexen-1-ol in a flow reactor to avoid handling the potentially unstable aldehyde, could be reacted with methylamine in the presence of a reducing agent. The hydrogenation can be performed in a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) under a stream of hydrogen gas. This integrated approach minimizes manual handling of intermediates and allows for a streamlined production process.

The table below outlines a conceptual continuous flow process for the synthesis of this compound via reductive amination:

Reactor ModuleReactantsReagents/CatalystsConditionsProduct of Module
1. Oxidation5-Hexen-1-ol, OxygenSupported oxidant (e.g., TEMPO)Elevated temperature5-Hexenal
2. Imine Formation5-Hexenal, Methylamine-Mixing coilN-methyl-5-hexen-1-imine
3. ReductionN-methyl-5-hexen-1-imine, HydrogenPacked-bed with Pd/C catalystElevated pressure and temperatureThis compound

This continuous flow approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.

Enzymatic Synthesis and Biocatalytic Pathways for Amino Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of amines. While specific enzymes for the direct synthesis of this compound are not extensively characterized, several classes of enzymes could be potentially engineered or applied for its synthesis or the synthesis of its precursors.

Imine reductases (IREDs) and reductive aminases (RedAms) are particularly relevant. These enzymes catalyze the reduction of imines to amines with high stereoselectivity. A biocatalytic pathway could involve the reaction of 5-hexenal with methylamine to form the corresponding imine, which is then reduced by an IRED or RedAm to yield this compound. The reducing power for this reaction is typically supplied by a cofactor such as NADPH, which can be regenerated in situ using a secondary enzyme system (e.g., a glucose dehydrogenase).

Transaminases are another class of enzymes that could be employed, particularly for the synthesis of chiral amine derivatives. While the direct synthesis of this compound using a transaminase is not straightforward due to the nature of the methyl group, they can be used to synthesize chiral primary amines that could be subsequently methylated.

The following table summarizes potential enzymatic routes to amino compounds related to this compound:

Enzyme ClassSubstratesReaction TypePotential Product
Imine Reductase (IRED)5-Hexenal, Methylamine, NADPHReductive AminationThis compound
Transaminase (ω-TA)6-Amino-1-hexene precursor ketone, Amino donorAminationChiral 1-amino-5-hexene derivative
N-Methyltransferase5-Hexen-1-amine, S-adenosyl methionine (SAM)MethylationThis compound

The use of enzymatic methods can lead to highly pure products under mild reaction conditions, minimizing the environmental impact of the synthesis.

Strategic Derivatization of this compound

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a reactive terminal alkene, allows for a wide range of strategic derivatizations to produce a variety of functionalized molecules.

The secondary amine can undergo a plethora of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of further alkyl groups.

Arylation: Formation of N-aryl bonds through reactions like the Buchwald-Hartwig amination.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The terminal alkene is also a versatile handle for functionalization, enabling reactions such as:

Hydroboration-oxidation: To introduce a primary alcohol at the terminal position.

Epoxidation: To form an epoxide ring.

Olefin metathesis: To form new carbon-carbon double bonds.

Polymerization: To create polymers with pendant N-methylamino groups.

By strategically combining reactions at both the amine and the alkene, a vast chemical space can be explored. For example, the amine could first be protected, followed by functionalization of the alkene, and subsequent deprotection and further reaction at the amine.

The following table provides examples of derivatization reactions for this compound:

Functional GroupReaction TypeReagentProduct Type
Secondary AmineAcylationAcetyl chlorideN-acetyl-N-methylhex-5-en-1-amine
Secondary AmineReductive AminationAcetone, NaBH(OAc)3N-isopropyl-N-methylhex-5-en-1-amine
Terminal AlkeneHydroboration-Oxidation1. BH3-THF; 2. H2O2, NaOH6-(Methylamino)hexan-1-ol
Terminal AlkeneEpoxidationm-CPBA2-((Methyl(oxiran-2-ylmethyl)amino)methyl)oxirane

These derivatization strategies highlight the utility of this compound as a versatile building block in organic synthesis.

Chemical Reactivity and Mechanistic Investigations of N Methylhex 5 En 1 Amine

Nucleophilic and Electrophilic Characteristics of N-Methylhex-5-en-1-amine

The chemical character of this compound is dominated by the nucleophilic nature of its secondary amine. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophiles. The presence of a methyl group, an electron-donating group, enhances the electron density on the nitrogen, making it a more potent nucleophile than its primary amine counterpart. This increased nucleophilicity drives reactions such as alkylation, acylation, and addition to carbonyl compounds.

Conversely, while the primary reactivity of this compound is nucleophilic, it can exhibit electrophilic characteristics under specific conditions. Protonation of the amine group under acidic conditions transforms it into an ammonium salt. This positively charged species can then act as an electrophile, although this is a less common reactive pathway. The terminal double bond, while typically nucleophilic, can be rendered electrophilic through coordination with an appropriate metal catalyst, facilitating reactions such as nucleophilic attack at one of the carbon atoms.

The dual functionality of this compound allows for intramolecular reactions. For instance, under certain catalytic conditions, the nucleophilic amine can attack the electrophilically activated double bond, leading to the formation of cyclic products. The regioselectivity of such cyclization reactions is influenced by the nature of the catalyst and the reaction conditions.

PropertyDescription
Primary Nucleophilic Center The nitrogen atom of the secondary amine group, due to its lone pair of electrons.
Factors Enhancing Nucleophilicity The electron-donating effect of the methyl group increases electron density on the nitrogen.
Typical Nucleophilic Reactions Alkylation, acylation, Michael addition, and addition to carbonyls.
Electrophilic Potential Can act as an electrophile upon protonation of the amine to form an ammonium salt. The double bond can be made electrophilic through metal coordination.
Intramolecular Reactivity The amine can act as an internal nucleophile, attacking the double bond to form cyclic structures, typically with the aid of a catalyst.

Oxidation Reactions of this compound

The oxidation of this compound can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. Both the secondary amine and the terminal alkene are susceptible to oxidation.

The formation of nitrile derivatives from secondary amines is not a direct or common oxidative transformation. Typically, nitriles are formed from the oxidation of primary amines. However, oxidative C-N bond cleavage under harsh conditions could potentially lead to smaller nitrile fragments, though this is not a synthetically useful pathway for preserving the carbon skeleton.

More relevant is the oxidation to amide derivatives. The oxidation of secondary amines can lead to the formation of N-substituted amides. One plausible mechanistic pathway involves the initial formation of an iminium ion intermediate through a two-electron oxidation of the amine. This can be achieved using various oxidizing agents. The iminium ion is then susceptible to nucleophilic attack by water, followed by further oxidation of the resulting carbinolamine to yield the corresponding N-methyl-5-hexenamide.

Alternatively, certain catalysts can facilitate the direct coupling of the amine with a carboxylic acid or its derivative in an oxidative amidation reaction.

Peroxide-mediated oxidations of this compound can introduce radical pathways, leading to a different spectrum of products. In the presence of peroxides, such as hydrogen peroxide or organic peroxides, homolytic cleavage of the O-O bond generates highly reactive hydroxyl or alkoxyl radicals.

These radicals can abstract a hydrogen atom from the carbon atom alpha to the nitrogen, initiating a radical chain reaction. The resulting α-amino radical can then react with molecular oxygen to form a peroxyl radical. This intermediate can undergo further transformations, including cyclization with the terminal alkene or fragmentation, depending on the reaction conditions.

The terminal double bond is also susceptible to radical addition reactions initiated by peroxide-derived radicals. This can lead to the formation of epoxides or other oxygenated products at the 5- and 6-positions of the hexenyl chain. The presence of the amine functionality can influence the stereoselectivity of such epoxidation reactions.

Oxidation TypeReagentsPotential ProductsMechanistic Features
Amide Formation Strong Oxidants (e.g., KMnO4, RuO4)N-methyl-5-hexenamideFormation of an iminium ion intermediate, followed by nucleophilic attack of water and further oxidation.
Peroxide-Mediated Oxidation H2O2, ROOREpoxides, hydroxylated products, potential C-N cleavage productsInvolves radical intermediates. Can lead to reactions at both the amine and the alkene.
Radical Cyclization Radical Initiators (e.g., AIBN) and a radical trapCyclic amine derivativesIntramolecular radical addition of an α-amino radical to the terminal double bond.

Reduction Reactions of this compound

Reduction reactions of this compound primarily target the terminal double bond. The secondary amine is already in a reduced state and is generally stable to common reducing agents.

While this compound is already a secondary amine, it can undergo further alkylation to form tertiary amines. This is typically achieved through reductive amination. In this process, the secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), to yield the corresponding tertiary amine.

For example, the reaction of this compound with formaldehyde in the presence of a reducing agent would yield N,N-dimethylhex-5-en-1-amine. The choice of reducing agent is crucial to avoid the reduction of the aldehyde or ketone starting material.

The primary focus of stereoselective reduction in the context of this compound would be the hydrogenation of the terminal double bond to produce N-methylhexan-1-amine. While this particular reduction does not generate a new stereocenter, methodologies for stereoselective reductions become highly relevant when the substrate is modified to contain a prochiral center.

For instance, if the double bond were internal and appropriately substituted, its hydrogenation could lead to the formation of one or more stereocenters. In such cases, the use of chiral catalysts, such as those based on rhodium, ruthenium, or iridium with chiral phosphine ligands (e.g., BINAP, DuPhos), would be employed to achieve high enantioselectivity. The coordination of the amine functionality to the metal center can play a significant role in directing the stereochemical outcome of the hydrogenation.

Furthermore, if this compound is first converted to an enamine or an imine through reaction at the amine nitrogen, the subsequent stereoselective reduction of the C=N bond would be a powerful method for generating chiral amines.

Reduction TypeReagentsProductKey Features
Reductive Alkylation Aldehyde/Ketone, NaBH3CN or NaBH(OAc)3Tertiary AmineFormation of an iminium ion intermediate followed by in situ reduction.
Alkene Hydrogenation H2, Pd/C or PtO2N-methylhexan-1-amineCatalytic reduction of the carbon-carbon double bond.
Asymmetric Hydrogenation (of derivatives) H2, Chiral Catalyst (e.g., Rh-BINAP)Chiral Saturated AmineUsed for derivatives of this compound containing a prochiral double bond to induce stereoselectivity.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic. As a secondary amine, it can readily participate in nucleophilic substitution reactions with a variety of electrophiles. These reactions involve the replacement of a hydrogen atom on the nitrogen with another functional group.

Key examples of such transformations include alkylation and acylation.

Alkylation: This reaction introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. The reaction typically proceeds by treating this compound with an alkyl halide (e.g., iodomethane, benzyl bromide). The reaction mechanism is a standard SN2 nucleophilic substitution. However, this process can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium salt. Using an excess of the initial amine can help to mitigate over-alkylation.

Acylation: This is a crucial reaction for forming amides. This compound reacts with acylating agents like acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) via nucleophilic acyl substitution. nih.gov This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. nih.gov Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg's reagent), yields a sulfonamide. nih.gov This reaction is also carried out in the presence of a base. Since the starting material is a secondary amine, the resulting N,N-disubstituted sulfonamide does not have an acidic proton on the nitrogen and is therefore insoluble in alkali, a property that forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. nih.gov

Reaction TypeElectrophileProduct Class
AlkylationAlkyl Halide (R'-X)Tertiary Amine
AcylationAcid Chloride (R'-COCl)Amide
AcylationAcid Anhydride ((R'-CO)₂O)Amide
SulfonylationSulfonyl Chloride (R'-SO₂Cl)Sulfonamide

Reactions at the Alkene Moiety of this compound

The terminal double bond in this compound is susceptible to a variety of addition and cyclization reactions, providing a pathway to more complex molecular architectures, particularly nitrogen-containing heterocycles.

Hydroamination, the addition of the N-H bond across the double bond, is a highly atom-economical method for synthesizing cyclic amines. The intramolecular hydroamination of this compound would yield a substituted pyrrolidine (B122466) or piperidine ring, depending on the regioselectivity of the addition. Such reactions are often challenging and typically require a catalyst (e.g., alkali metals, lanthanides, or transition metals) to proceed efficiently.

A related transformation is hydroaminoalkylation, which involves the addition of an amine's α-C–H bond across an olefin. Research has shown that tantalum complexes can catalyze the intramolecular addition of N-alkylarylamine α-C–H bonds across unactivated olefins. chemrxiv.org While this compound is an aliphatic amine, this methodology highlights a potential pathway for C-C bond formation and cyclization under specific catalytic conditions, leading to functionalized pyrrolidine derivatives. chemrxiv.org

Intramolecular cyclization offers a powerful strategy for constructing nitrogen heterocycles from this compound. To undergo Ring-Closing Metathesis (RCM), the nitrogen atom must first be functionalized with a second alkenyl group, creating a diene. For example, N-allylation of this compound would produce N-allyl-N-methylhex-5-en-1-amine.

This diene substrate can then undergo RCM in the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. nih.govepa.gov The reaction proceeds through a metallacyclobutane intermediate, eliminating ethylene as a volatile byproduct and forming a new double bond within the newly formed ring. nih.govnih.gov Depending on the length of the introduced alkenyl chain, this strategy can be used to synthesize various sizes of unsaturated nitrogen heterocycles, such as tetrahydropyridines. epa.gov RCM is valued for its high functional group tolerance and its ability to form rings that can be otherwise difficult to access. epa.govnih.gov

Precursor DieneCatalystProduct Ring SystemByproduct
N-allyl-N-methylhex-5-en-1-amineGrubbs or Hoveyda-Grubbs (Ru-based)Unsaturated 7-membered ring (Azepane derivative)Ethylene
N-(but-3-enyl)-N-methylhex-5-en-1-amineGrubbs or Hoveyda-Grubbs (Ru-based)Unsaturated 8-membered ringEthylene

The functional groups of this compound can react in concert to form bicyclic or substituted heterocyclic systems. One such pathway is intramolecular aminoalkoxylation. Research has demonstrated that unfunctionalized olefins in amino alcohols can undergo intramolecular aminoalkoxylation in the presence of an iodine source. rsc.orgdatapdf.com

In a similar fashion, this compound could be expected to undergo an analogous iodoamination reaction. The process would be initiated by the reaction of the alkene with an electrophilic iodine species, followed by intramolecular attack by the nucleophilic amine. This would form a cyclic iodomethylamine derivative, likely a substituted pyrrolidine. This intermediate can then form a strained, three-membered aziridinium ion. Subsequent ring-opening of this highly reactive intermediate by an external alcohol nucleophile (acting as the solvent) would lead to the final aminoalkoxylation product, such as a 2-(alkoxymethyl)pyrrolidine derivative. datapdf.com This metal-free approach represents a green and efficient method for the synthesis of substituted prolinol-type structures. rsc.org

Metal-Catalyzed Transformations of this compound

Transition metal catalysts, particularly palladium, are exceptionally versatile in promoting transformations involving both amines and alkenes, opening up further avenues for the functionalization of this compound.

Palladium catalysts can mediate a variety of intramolecular cyclization reactions of aminoalkenes. The specific outcome often depends on the reaction conditions and the nature of the nitrogen protecting group, if any.

Aza-Wacker Cyclization: The Wacker process traditionally refers to the oxidation of alkenes to ketones. The aza-Wacker variant involves the intramolecular nucleophilic attack of an amine onto a palladium-activated alkene. nih.govrsc.orgillinois.eduresearchgate.net For this compound, this would involve the formation of a C-N bond, leading to a five-membered (pyrrolidine) or six-membered (piperidine) ring. The reaction typically follows a 5-exo-trig cyclization pathway to form the pyrrolidine derivative. The catalytic cycle is completed by an oxidant (often benzoquinone or molecular oxygen) that regenerates the active Pd(II) catalyst from the Pd(0) state. rsc.orgresearchgate.net

Carboamination: This powerful reaction forms both a C-N and a C-C bond across the double bond in a single operation. Palladium-catalyzed intramolecular carboamination of a protected this compound (e.g., N-Boc protected) with an aryl or alkenyl halide can produce 2-(arylmethyl) or 2-(alkenylmethyl) pyrrolidines. nih.gov The mechanism is believed to involve oxidative addition of the halide to Pd(0), followed by intramolecular insertion of the alkene into the newly formed Pd-N bond (aminopalladation), and concluding with reductive elimination to form the C-C bond. nih.govnih.gov This transformation is a highly efficient method for constructing substituted pyrrolidine rings, which are common motifs in biologically active molecules. nih.gov

Reaction NameKey ReagentsGeneral ProductMechanism Hallmark
Aza-Wacker CyclizationPd(II) catalyst, Oxidant (e.g., O₂)Methyl-substituted PyrrolidineIntramolecular Aminopalladation
CarboaminationPd(0) catalyst, Aryl/Alkenyl HalideSubstituted PyrrolidineAminopalladation followed by Reductive Elimination

Copper-Catalyzed Methodologies for Aminoalkylation

Currently, there is a lack of specific published research detailing the copper-catalyzed aminoalkylation of this compound. While copper catalysis is a well-established strategy for C-N bond formation, the application of this methodology to this particular substrate has not been extensively reported in scientific literature.

Titanium-Based Catalytic Hydroaminoalkylation

Titanium-based catalysts have emerged as effective mediators for the hydroaminoalkylation of alkenes. These reactions involve the addition of an amine's N-H or α-C-H bond across a carbon-carbon double bond. While direct studies on this compound are not prevalent, the broader understanding of titanium-catalyzed hydroaminoalkylation suggests a plausible reaction pathway. The catalytic cycle is generally believed to proceed through the formation of a titanium-imido complex, followed by alkene insertion and subsequent C-H activation. In the context of secondary amines, the formation of a titanaaziridine intermediate is a key mechanistic step. This intermediate can then undergo further reaction with an alkene, leading to the formation of a larger metallacycle, which upon reductive elimination yields the final product.

Manganese-Mediated Catalytic Reactions

Scientific literature does not currently provide specific examples of manganese-mediated catalytic reactions involving this compound. While manganese catalysts are gaining prominence in various organic transformations due to their low cost and low toxicity, their application to the functionalization of this specific aminoalkene remains an area for future investigation.

Comprehensive Mechanistic Elucidation

A thorough understanding of the reaction mechanisms is crucial for the optimization of catalytic processes and the development of new synthetic methodologies. For reactions involving this compound, several key intermediates and analytical techniques are central to elucidating these pathways.

Investigation of Key Reaction Intermediates (e.g., Imine Formation, Aziridinium Ions)

Imine Formation: In many amine-based reactions, the formation of an imine or iminium ion is a critical intermediate step. The reaction between an aldehyde or ketone and a primary amine, such as the parent amine of this compound, proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. lumenlearning.com This process is typically acid-catalyzed. The rate of imine formation is pH-dependent, with optimal rates often observed in weakly acidic conditions. lumenlearning.com

Aziridinium Ions: While not directly observed in the available literature for this compound, aziridinium ions are known intermediates in certain intramolecular cyclization reactions of haloamines. The nitrogen lone pair can displace a leaving group on the carbon chain to form a strained three-membered ring. The high reactivity of these intermediates makes them susceptible to nucleophilic attack, leading to ring-opened products.

Kinetic Analysis and Isotope Labeling Studies for Reaction Pathway Determination

To date, specific kinetic analyses and isotope labeling studies for the hydroaminoalkylation or other catalytic reactions of this compound have not been reported in the scientific literature. Such studies are invaluable for determining rate-limiting steps and confirming the involvement of proposed intermediates. For instance, deuterium labeling at specific positions of the this compound molecule could help to track bond-breaking and bond-forming events throughout a reaction, providing definitive evidence for or against a proposed mechanism.

Applications of N Methylhex 5 En 1 Amine in Advanced Organic Synthesis

Role as a Pivotal Intermediate in Complex Molecular Architectures

The dual reactivity of N-Methylhex-5-en-1-amine, stemming from its nucleophilic secondary amine and its reactive terminal double bond, positions it as a key intermediate in the assembly of complex molecular structures. Organic chemists can selectively functionalize either the amine or the alkene, or engage both in intramolecular cyclization reactions to create intricate polycyclic systems. This strategic utility is particularly valuable in the total synthesis of natural products and other complex target molecules where the controlled and sequential introduction of functional groups is paramount. While specific examples detailing the use of this compound in the total synthesis of complex alkaloids are not extensively documented in publicly available literature, its structural motifs are analogous to intermediates used in the synthesis of various alkaloid frameworks. researchgate.net

Utility in Pharmaceutical and Agrochemical Synthesis

The structural features of this compound make it a valuable precursor in the synthesis of compounds with potential applications in the pharmaceutical and agrochemical industries. The presence of the amine group allows for the introduction of nitrogen-containing functionalities commonly found in bioactive molecules.

The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic systems.

Pyrrolidine (B122466): The pyrrolidine ring is a core structure in many natural products and pharmaceuticals. Intramolecular cyclization reactions of this compound derivatives, such as through hydroamination or other cyclization strategies involving the amine and the double bond, could provide a direct route to substituted pyrrolidines. While the direct intramolecular aza-Michael reaction of this compound is not explicitly detailed, similar unsaturated amines are known to undergo such cyclizations to form five-membered rings.

Quinazoline (B50416) 3-Oxides: Quinazoline 3-oxides are valuable intermediates in organic synthesis and have been shown to be precursors for various biologically active compounds. nih.govmdpi.comresearchgate.net General methods for the synthesis of quinazolinones from quinazoline 3-oxides often involve their reaction with primary or secondary amines. organic-chemistry.org Although a specific reaction scheme involving this compound is not provided in the literature, its nature as a secondary amine suggests its potential utility in such transformations to generate novel quinazolinone derivatives. The most common strategy for synthesizing the quinazoline 3-oxide core itself involves the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. nih.govmdpi.com

Table 1: Potential Heterocyclic Systems from this compound

HeterocyclePotential Synthetic Strategy
Substituted PyrrolidinesIntramolecular hydroamination/cyclization
Substituted QuinazolinonesReaction with quinazoline 3-oxides

Chiral amines and amino alcohols are critical building blocks in the synthesis of enantiomerically pure pharmaceuticals. frontiersin.orgdiva-portal.org The terminal alkene in this compound can be a handle for introducing chirality. For example, asymmetric aminohydroxylation is a powerful method for the synthesis of chiral β-amino alcohols from alkenes. sioc-journal.cn This reaction, when applied to this compound, could potentially yield chiral amino diols. Furthermore, other stereoselective transformations of the double bond, followed by modifications of the amine, can lead to a variety of chiral amine and amino alcohol derivatives. westlake.edu.cndiva-portal.orgchimia.ch

Contributions to Materials Science and Polymer Chemistry

Computational and Theoretical Studies on N Methylhex 5 En 1 Amine

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Applications

There are no specific DFT or other quantum mechanical studies focused on N-Methylhex-5-en-1-amine. Such studies would typically provide insights into the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. Without dedicated research, key parameters such as optimized geometry, vibrational frequencies, and thermochemical data remain uncalculated and unverified for this compound.

Molecular Modeling and Simulation Approaches for Conformational Analysis

While molecular dynamics is a powerful tool for exploring the conformational landscape of flexible molecules, no studies have been published that apply this technique to this compound. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its physical properties and potential interactions. Research on structurally similar molecules, such as 1,5-hexadiene, has highlighted the complexity of conformational preferences in unsaturated aliphatic chains, but these findings cannot be directly extrapolated to this compound without specific calculations.

Predictive Computational Chemistry for Reactivity and Selectivity

Predictive models based on computational chemistry are instrumental in understanding the reactivity and potential reaction pathways of a molecule. For this compound, this could involve predicting sites of electrophilic or nucleophilic attack, or the thermodynamics and kinetics of potential reactions. The absence of specific computational studies means that no predictive data on the reactivity and selectivity of this compound is currently available.

Applications of Neural Network Potentials in Mechanistic Research

The use of neural network potentials in chemical research is a growing field, offering the potential for highly accurate and efficient simulations of chemical reactions. However, the development and application of such potentials are highly specific to the system being studied. There is no indication in the current body of scientific literature that neural network potentials have been developed or applied to investigate the reaction mechanisms of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for N Methylhex 5 En 1 Amine Research

High-Resolution Chromatographic Methodologies

Chromatographic techniques are fundamental for separating N-Methylhex-5-en-1-amine from starting materials, by-products, and degradation products. High-resolution methods provide the necessary sensitivity and specificity for accurate quantification and purity assessment.

Gas Chromatography (GC) Applications for Purity and Mixture Analysis

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. It is frequently used to determine the purity of a sample and to analyze its composition in complex mixtures. The technique vaporizes the sample, which is then carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For amine analysis, specialized columns are often employed to prevent peak tailing, a common issue caused by the interaction of the basic amine group with acidic sites on the column surface. Columns such as those with a stationary phase of polyethylene (B3416737) glycol treated with potassium hydroxide (B78521) or specialty volatile amine columns are effective. ccsknowledge.com The selection of the appropriate column and temperature programming is critical for achieving good resolution between the target analyte and potential impurities, such as isomers or unreacted starting materials. Flame Ionization Detection (FID) is commonly used for its high sensitivity to hydrocarbons.

A typical GC method for analyzing this compound would involve optimizing parameters like injector temperature, oven temperature gradient, and carrier gas flow rate to achieve optimal separation and peak shape.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Value Purpose
Column Rtx-Volatile Amine (or equivalent) Specialized for amine analysis to reduce peak tailing. ccsknowledge.com
Injector Temperature 250 °C Ensures complete and rapid vaporization of the sample.
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min Separates compounds based on boiling point and polarity.
Carrier Gas Helium or Hydrogen Mobile phase to carry the sample through the column.
Flow Rate 1.5 mL/min Optimized for efficient separation.
Detector Flame Ionization Detector (FID) Provides high sensitivity for organic compounds.

| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |

Liquid Chromatography (LC) Techniques, including HPLC and UPLC

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), offers a versatile alternative to GC, especially for less volatile or thermally sensitive impurities. These methods are adept at separating structural isomers, which can be challenging in GC. lcms.cz

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For amine analysis, mobile phase modifiers such as trifluoroacetic acid (TFA) or formic acid are often added to improve peak shape by protonating the amine, which reduces its interaction with residual silanol (B1196071) groups on the stationary phase. The choice of column, such as a C18 or C8, and the mobile phase composition are tailored to the specific separation required. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

Table 2: Typical HPLC/UPLC Conditions for this compound

Parameter Value Purpose
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm for UPLC) Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic component for eluting the analyte.
Gradient 5% to 95% B over 10 minutes Gradually increases elution strength to separate compounds with varying polarities.
Flow Rate 0.4 mL/min (UPLC) Higher flow rate enabled by smaller particle size columns.
Column Temperature 40 °C Controls retention time and peak shape.

| Detector | UV (e.g., at 210 nm) or Mass Spectrometer (MS) | UV detection is common, while MS provides mass information. |

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is an indispensable technique for determining the molecular weight and structure of this compound. mdpi.com When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for identifying and quantifying unknown impurities.

In MS, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C7H15N. Its molecular weight is approximately 113.20 g/mol . A high-resolution mass spectrometer can measure the exact mass, allowing for the confirmation of its elemental composition.

A key principle in the mass spectrometry of amines is the "nitrogen rule," which states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org The fragmentation pattern observed in the mass spectrum provides structural information. For aliphatic amines, a characteristic fragmentation is alpha-cleavage, where the bond between the alpha- and beta-carbons is broken, resulting in a stable, resonance-stabilized iminium ion. libretexts.org For this compound, the most significant alpha-cleavage would result in the loss of a pentenyl radical to produce an ion at m/z 44.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Structure Description
113 [CH3NH(CH2)4CH=CH2]+• Molecular Ion (M+)
98 [M - CH3]+ Loss of a methyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguous structure elucidation. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the N-methyl protons, the N-H proton, the methylene (B1212753) groups of the alkyl chain, and the vinyl protons of the terminal double bond. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the complete assignment of the proton skeleton. For instance, the terminal vinyl protons (=CH2) would appear far downfield, coupled to the adjacent vinyl proton (-CH=).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Position Structure Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 -CH2-NH- ~2.6 (triplet) ~50
2 -CH2- ~1.5 (quintet) ~30
3 -CH2- ~1.4 (quintet) ~26
4 -CH2- ~2.1 (quartet) ~33
5 =CH- ~5.8 (multiplet) ~138
6 =CH2 ~5.0 (multiplet) ~115
N-CH3 N-CH3 ~2.4 (singlet) ~36

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. As a secondary amine, it is expected to show a single, relatively sharp N-H stretching band. spectroscopyonline.comorgchemboulder.com The presence of the terminal alkene is confirmed by C=C and =C-H stretching vibrations. The C-N stretching vibration also provides evidence for the amine group.

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
N-H (Secondary Amine) Stretch 3350 - 3310 Single, sharp, weak-to-medium
C=C (Alkene) Stretch 1680 - 1640 Medium
=C-H (Alkene) Stretch 3100 - 3020 Medium
C(sp³)-H (Alkyl) Stretch 3000 - 2850 Strong
C-N (Aliphatic Amine) Stretch 1250 - 1020 Medium

Method Validation and Assurance of Reproducibility in Experimental Procedures

To ensure that the analytical data generated for this compound is reliable and reproducible, the employed analytical methods (GC, HPLC, etc.) must be rigorously validated. Method validation demonstrates that a procedure is suitable for its intended purpose. europa.eu Key validation parameters include:

Accuracy : The closeness of the test results to the true value. This is often assessed using a reference standard of known purity. europa.eu

Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations like different days, analysts, or equipment). europa.eu

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By establishing and documenting these parameters, researchers can ensure the integrity and reproducibility of their findings in the analysis of this compound.

Biological and Biomedical Research Perspectives of N Methylhex 5 En 1 Amine

Molecular Interactions with Biological Substrates and Biochemical Pathways

The chemical reactivity of N-Methylhex-5-en-1-amine is dictated by its two primary functional groups: the N-methylamino group and the hex-5-enyl chain. The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties to the molecule. This allows it to potentially interact with a variety of biological substrates.

As a secondary amine, this compound can participate in hydrogen bonding, a fundamental interaction in biological systems that influences the conformation and binding of molecules to proteins and enzymes. The nitrogen atom can act as a hydrogen bond acceptor, while the hydrogen atom attached to it can act as a hydrogen bond donor. These interactions are crucial for the recognition and binding of ligands to their biological targets.

The unsaturated carbon-carbon double bond in the hexenyl chain introduces a region of electron density, making it susceptible to electrophilic attack. While less reactive than activated double bonds, it could potentially undergo enzymatic modifications or interact with specific biological pathways. For instance, α,β-unsaturated carbonyl compounds are known to undergo Michael addition reactions with nucleophilic groups on biological targets, such as the amine, imidazole, and thiol groups found in proteins. Although this compound lacks the activating carbonyl group, the presence of the double bond still presents a site for potential metabolic transformations or interactions.

Investigations into Ligand Binding and Receptor Interactions

The structural characteristics of this compound, a simple aliphatic secondary amine, make it a potential, albeit likely weak, ligand for various receptors and enzymes. The nitrogen atom can be protonated at physiological pH, forming a cationic species that could engage in electrostatic interactions with negatively charged residues in a binding pocket. The flexible hexenyl chain allows the molecule to adopt various conformations, potentially fitting into hydrophobic pockets of protein targets.

Further research, such as computational docking studies and in vitro binding assays, would be necessary to explore the potential of this compound and its derivatives as ligands for specific biological targets.

This compound as a Core Building Block for Bioactive Molecules

The true potential of this compound in biomedical research may lie in its utility as a versatile building block for the synthesis of more complex and potent bioactive molecules. Its bifunctionality allows for a wide range of chemical modifications at both the amine and the alkene positions.

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound provides a scaffold that can be elaborated into such probes. The secondary amine can be acylated, alkylated, or used in reductive amination to attach reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

The terminal alkene offers a handle for various chemical transformations, including "click chemistry" reactions, which are widely used in the development of chemical probes. For instance, the alkene could be functionalized to introduce an alkyne or azide (B81097) group, enabling its conjugation to other molecules via copper-catalyzed or strain-promoted cycloaddition reactions. This modular approach allows for the rapid synthesis of a library of probes to investigate different biological questions.

The amine functional group is a common feature in many pharmaceuticals due to its ability to form salts, improving solubility and bioavailability, and its role in binding to biological targets. This compound can serve as a starting material for the synthesis of novel drug candidates. The secondary amine allows for the introduction of various substituents to explore structure-activity relationships (SAR).

The unsaturated chain provides an opportunity for further chemical diversification. For example, the double bond can be hydrogenated to produce the saturated analogue, N-methylhexan-1-amine, allowing for an investigation into the role of the unsaturation on biological activity. Alternatively, the alkene can be oxidized to form an epoxide or diol, or participate in cycloaddition reactions to generate more complex cyclic structures. These modifications can significantly alter the pharmacological properties of the resulting molecules.

Impact of N-Methylation and Structural Modifications on Biological Activity

The presence of the methyl group on the nitrogen atom in this compound is a critical structural feature that can profoundly influence its biological activity compared to its primary amine counterpart, hex-5-en-1-amine.

Table 1: Potential Effects of N-Methylation on Biological Properties

PropertyPotential Impact of N-MethylationRationale
Receptor Binding Can increase or decrease affinity and selectivity.The methyl group can provide additional hydrophobic interactions within a binding pocket or cause steric hindrance, altering the binding mode.
Lipophilicity Generally increases lipophilicity.The addition of a methyl group reduces the hydrogen bonding capacity of the amine and increases the hydrocarbon character of the molecule.
Metabolic Stability May increase metabolic stability.N-methylation can protect the amine from certain metabolic pathways, such as oxidation by monoamine oxidase.
Basicity Slightly increases basicity compared to the primary amine in the gas phase.The electron-donating inductive effect of the methyl group increases the electron density on the nitrogen atom.
Pharmacokinetics Can alter absorption, distribution, metabolism, and excretion (ADME) properties.Changes in lipophilicity and metabolic stability directly impact the pharmacokinetic profile of a compound.

Structural modifications to the hexenyl chain would also be expected to have a significant impact on biological activity. For example, changing the position of the double bond, altering the chain length, or introducing substituents would modify the molecule's shape, flexibility, and lipophilicity, all of which are key determinants of its interaction with biological targets. A systematic exploration of these modifications would be crucial in any drug discovery program based on this scaffold.

Future Directions and Emerging Research Avenues for N Methylhex 5 En 1 Amine

Integration with Automated Synthesis and High-Throughput Screening Platforms

The advancement of automated synthesis and high-throughput screening (HTS) offers a powerful paradigm for accelerating the investigation of N-Methylhex-5-en-1-amine. These platforms enable the rapid execution and analysis of a vast number of experiments, significantly reducing the time and resources required for discovery and optimization.

High-throughput experimentation (HTE) can be pivotal in exploring the reaction space of this compound. cam.ac.uk Automated systems can systematically vary reaction parameters such as catalysts, solvents, temperatures, and reactant ratios to identify optimal conditions for its synthesis and derivatization. For instance, the N-alkylation of primary amines to form secondary amines like this compound is a common transformation that can be optimized using HTE. acs.orgnih.gov The use of pre-plated screening kits, such as those for Buchwald-Hartwig amination, could also be adapted to explore cross-coupling reactions involving this amine. sigmaaldrich.com

Furthermore, automated platforms can facilitate the synthesis of a library of derivatives based on the this compound scaffold. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.govenamine.net The integration of desorption electrospray ionization mass spectrometry (DESI-MS) with HTE allows for the rapid analysis of hundreds of unique reaction outcomes, further accelerating the discovery process. purdue.edu

Illustrative High-Throughput Experimentation Design for this compound Synthesis:

ParameterVariation 1Variation 2Variation 3Variation 4
Catalyst Palladium-basedIridium-basedRuthenium-basedCopper-based
Solvent TolueneDioxaneAcetonitrileMethanol
Base Sodium tert-butoxideCesium carbonatePotassium phosphateTriethylamine
Temperature (°C) 80100120140

Development of Novel and Sustainable Catalytic Systems

Future research should prioritize the development of green and sustainable catalytic methods for the synthesis of this compound. Traditional methods for amine synthesis often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation.

A promising sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents with water as the only byproduct. nih.gov This atom-economical process can be catalyzed by various transition metals, including iridium, ruthenium, and palladium. acs.orgmdpi.comrsc.org Developing a robust catalytic system for the N-methylation of hex-5-en-1-amine using methanol would represent a significant advancement in the sustainable production of this compound.

The use of earth-abundant and non-noble metal catalysts, such as those based on titanium, is another critical area of research. rsc.org Titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical method for the synthesis of secondary amines. rsc.orgresearchgate.net Exploring the applicability of such catalysts for the synthesis of this compound could lead to more cost-effective and environmentally friendly production processes. Additionally, the development of heterogeneous catalysts offers advantages in terms of catalyst recovery and reusability, further enhancing the sustainability of the synthesis. acs.orgrsc.org

Potential Sustainable Catalytic Routes to this compound:

Catalytic StrategyReactantsCatalyst TypePotential Advantages
Borrowing HydrogenHex-5-en-1-amine, MethanolIridium or Ruthenium complexAtom-economical, water as byproduct
Hydroaminoalkylation1-Hexene, MethylamineEarth-abundant metal (e.g., Ti)Use of simple feedstocks
Reductive AminationHex-5-enal, MethylamineHeterogeneous catalystCatalyst recyclability

Expansion into Underexplored Biological Applications

The biological activities of unsaturated aliphatic amines are a promising yet underexplored area of research. nih.gov The presence of both a secondary amine and a terminal double bond in this compound suggests a range of potential biological interactions that warrant investigation. The N-methyl group can influence its lipophilicity and interaction with biological targets. cymitquimica.com

Future research should focus on screening this compound and its derivatives for a variety of biological activities. Given the prevalence of amine functionalities in physiologically active compounds, this molecule could serve as a scaffold for the development of new therapeutic agents. britannica.com Areas of potential interest include antimicrobial, anticancer, and neurological activities, as many bioactive compounds in these areas contain amine structures.

A systematic approach would involve synthesizing a library of analogues with modifications to the alkyl chain length, the position of the double bond, and the substituent on the nitrogen atom. This library could then be screened against a panel of biological targets to identify lead compounds for further development.

Synergistic Application of Advanced Computational and Experimental Methodologies

The integration of computational chemistry with experimental work can significantly accelerate the research and development process for this compound. In silico methods can be used to predict the properties, reactivity, and potential biological activity of the molecule, thereby guiding experimental efforts.

Computational tools such as Density Functional Theory (DFT) can be employed to study the molecular structure, vibrational spectra, and electronic properties of this compound. researchgate.net This information can provide insights into its reactivity and potential interaction with catalysts and biological receptors. Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with specific protein targets, helping to prioritize compounds for synthesis and biological testing. mdpi.commdpi.com

Furthermore, computational models can be developed to predict the toxicity and pharmacokinetic properties of these compounds, reducing the need for extensive animal testing in the early stages of drug discovery. researchgate.netyoutube.com The synergistic application of these computational predictions with high-throughput experimental validation can create a rapid and efficient workflow for the discovery of new applications for this compound.

Integrated Computational and Experimental Workflow:

StepComputational ApproachExperimental Validation
1. Synthesis Planning Quantum mechanical calculations to predict reaction feasibility and outcomes.High-throughput experimentation to screen reaction conditions.
2. Property Prediction QSAR and molecular modeling to predict physicochemical and biological properties.Synthesis and characterization of lead compounds.
3. Biological Screening Molecular docking and dynamics to identify potential biological targets.In vitro and in vivo biological assays.
4. Optimization Iterative computational design of new derivatives with improved properties.Synthesis and testing of optimized compounds.

Q & A

Q. What synthetic methods are commonly employed for the laboratory preparation of N-Methylhex-5-en-1-amine?

this compound can be synthesized via reductive amination using hex-5-enal and methylamine, with sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) as reducing agents . Alternative routes include alkylation of amines ; for example, reacting hex-5-en-1-amine with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) . Solvent selection (e.g., DMF vs. methanol) and stoichiometric ratios of methylamine to aldehyde/ketone influence yield and purity.

Q. How is this compound characterized to confirm its structural integrity?

Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methyl group (δ ~2.2 ppm for N–CH₃) and the terminal alkene (δ ~5.1–5.3 ppm for vinyl protons) .
  • Mass spectrometry (MS) : Molecular ion peak matching the molecular weight (113.20 g/mol for the free base) and fragmentation patterns to validate the backbone .
  • Infrared (IR) spectroscopy : Peaks for N–H stretching (~3300 cm⁻¹) and C=C stretching (~1640 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does the position of the double bond (C5) in this compound influence its reactivity in subsequent reactions?

The terminal alkene at C5 enables conjugation with the amine group , altering electron density distribution. This enhances susceptibility to electrophilic additions (e.g., hydrohalogenation) at the double bond, while steric hindrance from the methyl group may direct regioselectivity in reactions like epoxidation . Comparative studies with isomers (e.g., hex-4-en-1-amine derivatives) could reveal differences in reaction kinetics and thermodynamic stability .

Q. What computational chemistry approaches predict the thermodynamic stability and reaction pathways of this compound?

  • Density Functional Theory (DFT) : Calculate enthalpy of formation (ΔfH°), bond dissociation energies, and transition states for reactions like alkylation or oxidation .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic vs. protic solvents) .
  • NIST Chemistry WebBook : Validate computational results against experimental thermochemical data (e.g., ΔrH° for similar amines) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Catalyst screening : Test palladium or nickel catalysts for reductive amination to reduce side reactions .
  • Temperature control : Lower temperatures (0–25°C) minimize alkene polymerization during alkylation .
  • Purification : Use fractional distillation or column chromatography to separate the product from byproducts like unreacted methylamine or dimerized alkenes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.